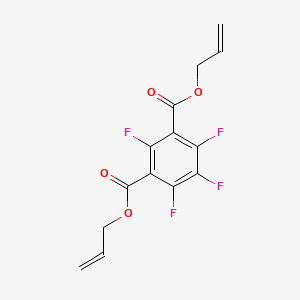
Diprop-2-en-1-yl 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diprop-2-en-1-yl 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate is a chemical compound known for its unique structure and properties. It consists of a benzene ring substituted with four fluorine atoms and two ester groups, making it a valuable compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-en-1-yl 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate typically involves the esterification of 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylic acid with diprop-2-en-1-ol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diprop-2-en-1-yl 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace fluorine atoms.
Major Products
Oxidation: Produces 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylic acid.
Reduction: Yields diprop-2-en-1-yl 2,4,5,6-tetrafluorobenzene-1,3-dicarbinol.
Substitution: Results in various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Diprop-2-en-1-yl 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorinated probe in biochemical assays.
Medicine: Explored for its potential use in drug development due to its unique fluorinated structure.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance.
Mechanism of Action
The mechanism by which Diprop-2-en-1-yl 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate exerts its effects is primarily through its interactions with molecular targets. The fluorine atoms on the benzene ring can form strong hydrogen bonds and dipole interactions with biological molecules, influencing their activity. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can further interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrafluorobenzene: A simpler fluorinated benzene derivative used in organic synthesis.
Tetrafluorohydroquinone: Contains hydroxyl groups instead of ester groups, used in antioxidant applications.
1,4-Diiodotetrafluorobenzene: Used in halogen bonding studies and crystal engineering.
Uniqueness
Diprop-2-en-1-yl 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate is unique due to its combination of fluorine atoms and ester groups, providing a balance of reactivity and stability. This makes it particularly valuable in applications requiring both chemical resistance and the ability to undergo further functionalization.
Properties
CAS No. |
114645-82-8 |
|---|---|
Molecular Formula |
C14H10F4O4 |
Molecular Weight |
318.22 g/mol |
IUPAC Name |
bis(prop-2-enyl) 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H10F4O4/c1-3-5-21-13(19)7-9(15)8(14(20)22-6-4-2)11(17)12(18)10(7)16/h3-4H,1-2,5-6H2 |
InChI Key |
NOPODQQHEWTJOP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=C(C(=C(C(=C1F)F)F)C(=O)OCC=C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















